molecular formula C4H9N3S B15134082 4-Aminotetrahydropyrimidine-2(1h)-thione

4-Aminotetrahydropyrimidine-2(1h)-thione

Cat. No.: B15134082
M. Wt: 131.20 g/mol
InChI Key: JVKCLIQNDCHMQZ-UHFFFAOYSA-N
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Description

4-Amino-2-mercaptopyrimidine is an organosulfur compound with the molecular formula C4H5N3S. It is a derivative of pyrimidine, characterized by the presence of an amino group at the 4-position and a mercapto group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Amino-2-mercaptopyrimidine can be synthesized through various methods. One common synthetic route involves the reaction of 3,3-diethoxypropionitrile with carbamimidothioic acid. The reaction typically requires heating and the presence of a suitable solvent .

Industrial Production Methods: In industrial settings, the production of 4-Amino-2-mercaptopyrimidine often involves the use of thiourea as a starting material. Thiourea reacts with appropriate aldehydes or ketones under controlled conditions to yield the desired product .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2-mercaptopyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Amino-2-mercaptopyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-2-mercaptopyrimidine involves its interaction with specific molecular targets. For instance, it inhibits iodothyronine 5’-deiodinase, an enzyme responsible for the deiodination of thyroxine in human liver cells. This inhibition can affect thyroid hormone metabolism and has potential therapeutic implications .

Comparison with Similar Compounds

  • 2-Thiocytosine
  • 2-Mercaptopyrimidine
  • 2-Mercaptopyridine
  • 2-Mercaptobenzimidazole
  • 2-Mercaptoimidazole

Comparison: 4-Amino-2-mercaptopyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 2-thiocytosine, it has an additional amino group that enhances its reactivity and potential as an enzyme inhibitor .

Properties

Molecular Formula

C4H9N3S

Molecular Weight

131.20 g/mol

IUPAC Name

4-amino-1,3-diazinane-2-thione

InChI

InChI=1S/C4H9N3S/c5-3-1-2-6-4(8)7-3/h3H,1-2,5H2,(H2,6,7,8)

InChI Key

JVKCLIQNDCHMQZ-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=S)NC1N

Origin of Product

United States

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